molecular formula C10H11FO2 B6360947 2-Fluoro-6-isopropoxybenzaldehyde CAS No. 1289148-37-3

2-Fluoro-6-isopropoxybenzaldehyde

Cat. No.: B6360947
CAS No.: 1289148-37-3
M. Wt: 182.19 g/mol
InChI Key: YGOUXDFRAGLTTF-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is characterized by the presence of a fluorine atom at the second position and an isopropoxy group at the sixth position on the benzaldehyde ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-fluoro-6-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOUXDFRAGLTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isopropoxybenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-isopropoxybenzaldehyde is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group can influence its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in the molecular structure and function of the target, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-isopropoxybenzaldehyde is unique due to the specific positioning of the fluorine atom and the isopropoxy group on the benzaldehyde ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

2-Fluoro-6-isopropoxybenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in scientific research, particularly focusing on its role as a pharmaceutical agent.

Chemical Structure and Properties

This compound has the molecular formula C10H11FO2C_{10}H_{11}FO_2 and a molecular weight of approximately 182.19 g/mol. The presence of the fluorine atom and the isopropoxy group contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Notably, it has been investigated for its potential as an orexin receptor antagonist, which may have implications for treating sleep disorders and other neuropsychiatric conditions .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including HCT-116 (human colon cancer cells). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with tumor growth .

Cell Line IC50 (µM) Mechanism
HCT-11612.5Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of migration

Neuropharmacological Effects

The compound's role as an orexin receptor antagonist suggests potential applications in treating disorders such as insomnia and narcolepsy. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. By blocking orexin receptors, this compound may help manage conditions characterized by excessive wakefulness or disrupted sleep patterns .

Case Studies

  • In Vivo Studies : A study conducted on rat models demonstrated that administration of this compound resulted in a significant increase in total sleep time and a reduction in wakefulness compared to control groups. This effect was attributed to the compound's orexin receptor antagonism, providing a promising avenue for further research into sleep-related disorders .
  • Combination Therapy : Research has explored the effects of combining this compound with conventional anticancer agents. Preliminary results indicate enhanced efficacy against resistant cancer cell lines when used in conjunction with standard chemotherapy drugs, highlighting its potential role in combination therapies .

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